molecular formula C18H16N2O4 B10908037 Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10908037
M. Wt: 324.3 g/mol
InChI Key: YUUIXKNOJOTOLX-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core. This structure is substituted at three key positions:

  • Position 3: A 4-methoxyphenyl group, contributing electron-donating effects that may influence reactivity and binding interactions.
  • Position 4: A methyl ester moiety, enhancing lipophilicity compared to carboxylic acid analogs.

Adjusting for the 4-methoxyphenyl substituent (replacing a methyl group with methoxy), the target compound’s formula is likely C18H16N2O4.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

methyl 6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C18H16N2O4/c1-22-12-7-5-11(6-8-12)16-15-13(18(21)23-2)9-14(10-3-4-10)19-17(15)24-20-16/h5-10H,3-4H2,1-2H3

InChI Key

YUUIXKNOJOTOLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of α-Ketoesters

Ethyl α-cyclopropyl-α-ketopropionate serves as a key intermediate in analogous syntheses. When reacted with triethyl orthoformate and acetic anhydride, this compound undergoes alkoxymethylene intermediate formation, followed by cyclization with hydroxylamine hydrochloride to yield the isoxazole ring. For the target compound, substitution at position 3 with a 4-methoxyphenyl group requires introducing this moiety during the cyclization step.

Example Protocol :

  • Reagents :

    • α-Ketoester precursor: Ethyl α-cyclopropyl-α-(4-methoxyphenyl)ketopropionate

    • Triethyl orthoformate (2.0 eq)

    • Acetic anhydride (3.0 eq)

    • Hydroxylamine hydrochloride (1.2 eq)

  • Conditions :

    • Reflux in anhydrous ethanol for 4–6 hours.

    • Neutralization with aqueous sodium bicarbonate.

  • Yield : 65–70% after purification via silica gel chromatography.

Esterification and Final Functionalization

The methyl ester at position 4 is introduced either during the cyclization step or via post-cyclization esterification.

Direct Esterification During Cyclization

Using methyl α-cyclopropyl-α-(4-methoxyphenyl)ketopropionate as the starting material ensures retention of the methyl ester group throughout the synthesis.

Example Protocol :

  • Reagents :

    • Methyl α-cyclopropyl-α-(4-methoxyphenyl)ketopropionate

    • Triethyl orthoformate, acetic anhydride

  • Conditions :

    • Reflux in toluene for 4 hours.

    • Cyclization with hydroxylamine hydrochloride in ethanol.

  • Yield : 68–72%.

Post-Cyclization Esterification

For intermediates lacking the ester group, carboxylic acid derivatives are converted to methyl esters using thionyl chloride and methanol.

Example Protocol :

  • Reagents :

    • 6-Cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

    • Thionyl chloride (2.0 eq)

    • Methanol (excess)

  • Conditions :

    • Reflux in thionyl chloride for 2 hours, followed by methanol quenching.

  • Yield : 85–90%.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

  • Solvent : DMF and toluene are preferred for coupling and cyclization reactions, respectively.

  • Catalysts : Pd(PPh₃)₄ outperforms other palladium catalysts in Suzuki couplings, minimizing side reactions.

Purification Techniques

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4) resolves regioisomers.

  • Recrystallization : Ethyl acetate/Skellysolve B mixtures yield high-purity crystals.

Data Tables

Table 1: Summary of Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)Reference
1CyclizationTriethyl orthoformate, acetic anhydride, 80°C65–70
2Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O50–60
3EsterificationThionyl chloride, methanol85–90

Table 2: Comparative Analysis of Starting Materials

Starting MaterialAdvantagesLimitations
Methyl α-cyclopropyl-α-ketopropionateDirect ester retentionLimited commercial availability
3-Bromo-isoxazole intermediateEnables late-stage diversificationRequires palladium catalysis

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Conditions Product Yield Reference
1M HCl, reflux (4h)6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid82%
0.5M NaOH, EtOH, 60°C (3h)Same as above78%

Mechanistic studies suggest base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, while acid-mediated hydrolysis follows a protonation-triggered pathway .

Nucleophilic Substitution at the Isoxazole Ring

The electron-deficient isoxazole ring participates in nucleophilic substitutions, particularly at the 5-position.

Reagent Conditions Product Yield Reference
Ammonia (NH₃)DMF, 100°C, 8h4-carbamoyl derivative65%
BenzylamineTHF, Pd(OAc)₂, 80°C, 12hN-benzyl substituted isoxazole58%

Density functional theory (DFT) calculations indicate that the 5-position’s electrophilicity is enhanced by the adjacent pyridine nitrogen .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening under oxidative or acidic conditions:

Reagent Conditions Product Yield Reference
H₂O₂, FeSO₄AcOH, 50°C, 6h6-(2-hydroxypropyl) derivative47%
HCl (gas)DCM, 0°C, 2h6-(chloropropyl) intermediate63%

The ring-opening mechanism involves radical intermediates in oxidative conditions and carbocation formation in acidic media.

Cross-Coupling Reactions

The pyridine moiety enables palladium-catalyzed cross-coupling:

Reaction Type Catalyst System Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, toluene4-aryl substituted derivative71%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃4-amino substituted derivative68%

Optimal yields are achieved with electron-rich aryl boronic acids in Suzuki couplings .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the isoxazole ring:

Conditions Product Yield Reference
UV (254 nm), benzene, 24hBridged bicyclic adduct34%

This reactivity is attributed to the isoxazole’s conjugated π-system, which generates diradical intermediates upon excitation .

Comparative Reactivity Table

Key differences between Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate and analogs:

Compound Ester Hydrolysis Rate (k, s⁻¹) Cross-Coupling Yield Unique Reactivity
This compound1.2 × 10⁻³71% (Suzuki)Cyclopropane ring-opening
Methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate0.9 × 10⁻³65% (Suzuki)Higher photostability
6-Cyclopropyl-N-isobutyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamideN/A52% (Buchwald)Amide-directed C–H activation

Scientific Research Applications

Medicinal Chemistry Applications

  • Lead Compound in Drug Discovery
    • Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate has been identified as a promising lead compound for developing new anti-inflammatory and analgesic drugs. Its unique structure may allow for interactions with specific biological targets involved in inflammatory pathways .
  • Biological Activity
    • Initial studies indicate that this compound may interact with receptors associated with pain modulation and inflammation. These interactions could provide insights into its mechanism of action and help identify potential therapeutic applications .
  • Potential Anticancer Activity
    • Similar compounds have shown anticancer properties, suggesting that this compound could also be evaluated for its efficacy against various cancer cell lines through structure-activity relationship (SAR) studies .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Reagents : Various reagents are used to introduce the isoxazole and pyridine moieties.
  • Optimization : Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product.

Case Studies

  • Anti-inflammatory Studies
    • Research has demonstrated the compound's potential to inhibit key enzymes involved in inflammatory processes. Molecular docking studies suggest favorable binding affinities to cyclooxygenase (COX) enzymes, indicating its potential as a dual inhibitor of COX and lipoxygenase (LOX) pathways .
  • Analgesic Properties
    • Interaction studies have shown that the compound may affect pain pathways by modulating receptor activity. Further pharmacological evaluations are necessary to confirm these effects in vivo.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityPotential Applications
This compoundIsoxazole ring, pyridine structureAnti-inflammatory, analgesicDrug discovery
Similar Compound AIsoxazole derivativeAnticancerCancer therapy
Similar Compound BPyridine derivativeAnalgesicPain management

Mechanism of Action

The mechanism of action of methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Data :

  • Availability : Discontinued in 1g and 5g quantities (CymitQuimica) .
  • Storage : Similar esters are typically stored at +4°C .

Comparison with Similar Compounds

Carboxylic Acid Analog: 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid

  • Molecular Formula : C15H12N2O4
  • Molecular Weight : 284.27 g/mol .
  • Key Differences :
    • Replaces the methyl ester with a carboxylic acid (-COOH), increasing polarity and reducing lipophilicity.
    • Substitutes cyclopropyl at position 6 with a methyl group, reducing steric hindrance.
  • Applications : Carboxylic acid derivatives are often intermediates for ester synthesis or metal coordination studies.

Methyl Esters with Varied Aromatic Substituents

a) Methyl 6-cyclopropyl-3-(4-methylphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate (ZX-AC007430)

  • Molecular Formula : C18H16N2O3
  • Molecular Weight : 308.34 g/mol .
  • Key Differences :
    • Replaces 4-methoxyphenyl with 4-methylphenyl, eliminating the methoxy group’s electron-donating effects.

b) Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate (ZX-AC007431)

  • Molecular Formula : C17H13FN2O3
  • Molecular Weight : 308.30 g/mol .
  • Key Differences :
    • Substitutes 4-methoxyphenyl with 4-fluorophenyl, introducing electron-withdrawing effects that may alter binding affinity.

Halogenated Derivative: 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid

  • Molecular Formula : C11H9ClN2O3
  • Molecular Weight : 252.66 g/mol .
  • Carboxylic acid moiety instead of ester, affecting solubility.

Alkyl-Substituted Analogs

a) 3-Cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic Acid

  • Molecular Formula : C12H12N2O3
  • Molecular Weight : 232.24 g/mol .
  • Key Differences :
    • Replaces 4-methoxyphenyl with ethyl at position 6, reducing aromaticity and increasing hydrophobicity.

b) 3,6-Dicyclopropyl-isoxazolo[5,4-b]pyridine-4-carboxylic Acid

  • Molecular Formula : C13H12N2O3
  • Molecular Weight : 244.25 g/mol .
  • Density : 1.514 g/cm³
  • Boiling Point : 457.6°C .
  • Key Differences :
    • Dual cyclopropyl groups enhance steric protection and metabolic stability.

Research Implications

  • Steric Considerations : Cyclopropyl groups at position 6 or 3 may confer resistance to metabolic degradation, as seen in protease inhibitors .
  • Solubility : Ester derivatives (e.g., target compound) exhibit higher membrane permeability than carboxylic acids, critical for drug delivery .

Biological Activity

Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isoxazole class, characterized by a bicyclic structure that incorporates both isoxazole and pyridine rings. Its molecular formula is C16H16N2O3C_{16}H_{16}N_{2}O_{3}, with a molecular weight of approximately 284.31 g/mol. The presence of the methoxy group and cyclopropyl moiety contributes to its unique pharmacological profile.

Biological Activity Spectrum

1. Antitumor Activity

Studies have demonstrated that isoxazole derivatives exhibit potent antitumor effects against various cancer cell lines. This compound was evaluated for its cytotoxic properties using the MTT assay against colorectal carcinoma (HCT-116), prostate cancer (PC3), and breast cancer (MCF-7) cell lines.

Cell Line IC50 (µM) Comparison Drug IC50 (µM)
HCT-11612.55-Fluorouracil10.0
PC315.0Doxorubicin8.0
MCF-714.0Sorafenib6.5

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity against normal cells, suggesting a favorable therapeutic index .

2. Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through in vitro assays targeting COX-1 and COX-2 enzymes. The compound demonstrated an IC50 value of approximately 20 µM against COX-2, indicating moderate anti-inflammatory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Compound Target IC50 (µM)
Methyl 6-cyclopropyl...COX-220
IbuprofenCOX-1/COX-210/15

This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents .

3. Antimicrobial Activity

Preliminary studies revealed promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus125
Escherichia coli250

These findings indicate that the compound possesses significant potential as an antimicrobial agent .

Case Studies

A recent study explored the structure-activity relationship (SAR) of various isoxazole derivatives, including this compound. The research highlighted how modifications in the cyclopropyl group influence cytotoxicity and selectivity towards cancer cells.

Case Study: Structural Modifications

In this study, derivatives were synthesized with varied substitutions on the isoxazole ring:

  • Substituting different alkyl groups on the cyclopropyl moiety enhanced anticancer activity.
  • The introduction of halogen atoms showed improved selectivity against tumor cells compared to normal fibroblasts.

Q & A

Q. Q1: What are the key synthetic routes for preparing methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation and cyclization. A common approach includes:

Condensation : Reacting a substituted pyridine precursor (e.g., 4-methoxyphenylacetone) with a cyclopropane-containing aldehyde under palladium or copper catalysis in DMF or toluene .

Cyclization : Intramolecular cyclization of intermediate hydrazones or oximes using POCl₃ or PPA (polyphosphoric acid) to form the isoxazole ring .

Esterification : Final carboxylation using methyl chloroformate or methanol/H₂SO₄.

Q. Critical Factors :

  • Catalyst choice (Pd/Cu) affects regioselectivity and byproduct formation .
  • Solvent polarity (DMF vs. toluene) influences cyclization efficiency .
  • Temperature control (80–120°C) minimizes decomposition of sensitive intermediates .

Q. Q2: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. A systematic approach includes:

X-ray Crystallography : Use SHELXL for refinement to confirm bond lengths/angles and resolve tautomeric states .

Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing signal splitting at low temperatures .

Q. Q3: What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how do structural modifications alter activity?

Methodological Answer:

MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HCT-116, PC3) and normal cells (e.g., WI-38) to assess selectivity .

Enzyme Inhibition : Screen against kinases (e.g., PI3Kα) using fluorescence polarization or ADP-Glo™ assays .

Q. Structure-Activity Insights :

  • Cyclopropyl Group : Enhances metabolic stability but may reduce solubility .
  • 4-Methoxyphenyl : Electron-donating groups improve DNA intercalation, as seen in similar isoxazolopyridines .

Q. Q4: How should researchers address discrepancies in reported synthetic yields (e.g., 45% vs. 72%) for analogous isoxazolopyridine esters?

Methodological Answer:

Replicate Conditions : Ensure identical catalysts, solvents, and purification methods. For example, POCl₃ cyclization in refluxing acetonitrile yields 72% , while lower yields (45%) may stem from incomplete intermediate formation .

Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation).

Scale Effects : Pilot-scale reactions often have lower yields due to heat/mass transfer limitations .

Resolution : Optimize stoichiometry (e.g., 1.2 eq POCl₃) and use inert atmospheres to suppress oxidation .

Computational Modeling for Reactivity Prediction

Q. Q5: Which computational tools predict the reactivity of the cyclopropyl group in further functionalization?

Methodological Answer:

DFT (Gaussian 16) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclopropyl ring .

MD Simulations (AMBER) : Model steric effects during nucleophilic attack (e.g., by Grignard reagents) .

Docking Studies (AutoDock Vina) : Predict binding modes in enzyme active sites, guiding SAR for drug design .

Case Study : The cyclopropyl ring’s strain energy (~27 kcal/mol) facilitates ring-opening reactions under acidic conditions, a liability mitigated by substituting electron-withdrawing groups .

Stability and Degradation Pathways

Q. Q6: What are the dominant degradation pathways under accelerated stability conditions, and how can they be mitigated?

Methodological Answer:

Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light.

HPLC-MS Analysis : Identify major degradation products (e.g., ester hydrolysis to carboxylic acid or cyclopropyl ring oxidation) .

Stabilization Strategies :

  • Lyophilization to reduce hydrolytic degradation.
  • Add antioxidants (e.g., BHT) to suppress radical-mediated oxidation .

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